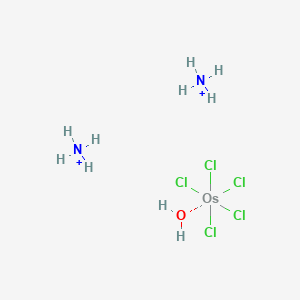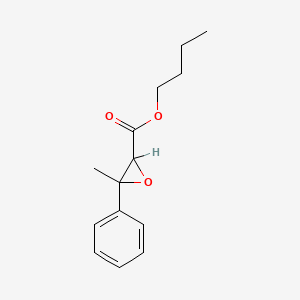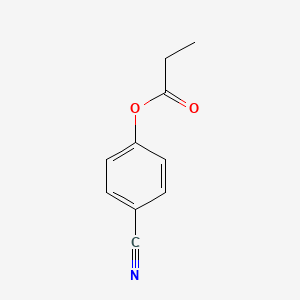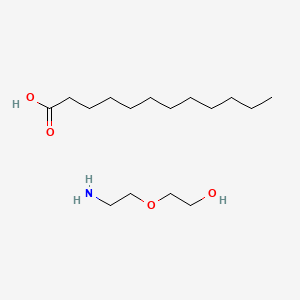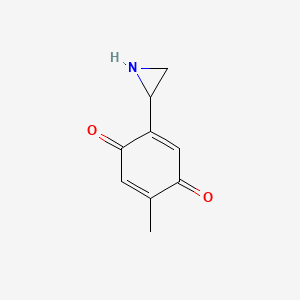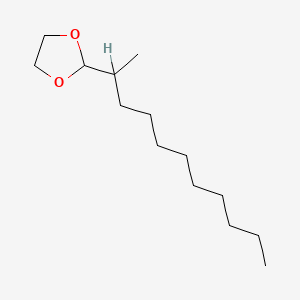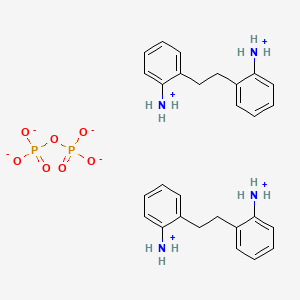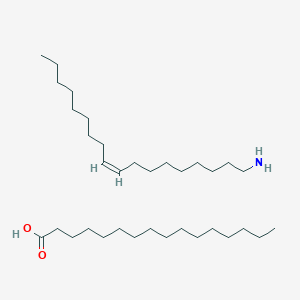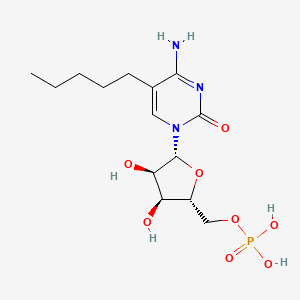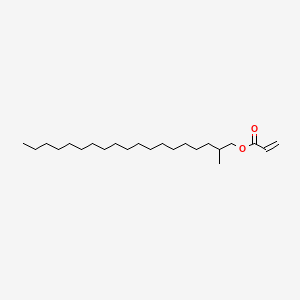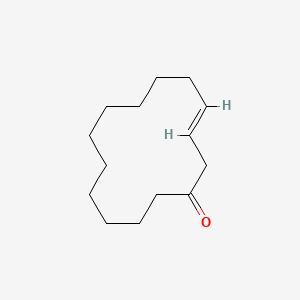
Calcium epoxyoctadecanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is characterized by its molecular formula C36H66CaO6 and a molecular weight of 634.984 g/mol . It is commonly used in various industrial applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Calcium epoxyoctadecanoate can be synthesized through the reaction of epoxyoctadecanoic acid with calcium hydroxide. The reaction typically involves dissolving epoxyoctadecanoic acid in an organic solvent, such as toluene, and then adding calcium hydroxide. The mixture is heated under reflux conditions to facilitate the reaction, resulting in the formation of this compound .
Industrial Production Methods
Industrial production of this compound often involves large-scale batch reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The process may include steps such as purification through recrystallization and drying to obtain the final product in a stable form .
Analyse Chemischer Reaktionen
Types of Reactions
Calcium epoxyoctadecanoate undergoes several types of chemical reactions, including:
Hydrolysis: The epoxide ring can be hydrolyzed to form diols when exposed to acidic or basic conditions.
Substitution: The epoxide ring can undergo nucleophilic substitution reactions, leading to the formation of different substituted products.
Common Reagents and Conditions
Hydrolysis: Common reagents include water, acids (e.g., hydrochloric acid), and bases (e.g., sodium hydroxide).
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are often used.
Substitution: Nucleophiles like amines or alcohols can be used under mild conditions to open the epoxide ring.
Major Products Formed
Diols: Formed through hydrolysis of the epoxide ring.
Oxidized Derivatives: Various oxidized products depending on the specific oxidation conditions.
Substituted Products: Formed through nucleophilic substitution reactions.
Wissenschaftliche Forschungsanwendungen
Calcium epoxyoctadecanoate has a wide range of applications in scientific research, including:
Wirkmechanismus
The mechanism of action of calcium epoxyoctadecanoate involves its interaction with various molecular targets and pathways. The compound can act as a stabilizer in polymer matrices, enhancing the mechanical properties of the material. In biological systems, it may interact with lipid membranes, influencing their structure and function . The exact molecular targets and pathways involved are still under investigation, but its effects are believed to be mediated through its epoxide and calcium components .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
9,10-Epoxyoctadecanoic Acid: An epoxide derivative of octadecanoic acid with similar chemical properties.
Epoxystearic Acid: Another epoxide-containing fatty acid with comparable reactivity.
Uniqueness
Calcium epoxyoctadecanoate is unique due to its calcium salt form, which imparts distinct properties such as enhanced stability and reactivity compared to its non-calcium counterparts. This makes it particularly valuable in applications requiring robust chemical performance .
Eigenschaften
CAS-Nummer |
26264-51-7 |
|---|---|
Molekularformel |
C36H66CaO6 |
Molekulargewicht |
635.0 g/mol |
IUPAC-Name |
calcium;3-pentadecyloxirane-2-carboxylate |
InChI |
InChI=1S/2C18H34O3.Ca/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17(21-16)18(19)20;/h2*16-17H,2-15H2,1H3,(H,19,20);/q;;+2/p-2 |
InChI-Schlüssel |
QVGYYTDFSROXRE-UHFFFAOYSA-L |
Kanonische SMILES |
CCCCCCCCCCCCCCCC1C(O1)C(=O)[O-].CCCCCCCCCCCCCCCC1C(O1)C(=O)[O-].[Ca+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


